1H-Pyrrole, 1-(4-methylbenzoyl)-
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Overview
Description
1H-Pyrrole, 1-(4-methylbenzoyl)-: is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 4-methylbenzoyl group attached to the nitrogen atom of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-methylbenzoyl)- can be achieved through several methods. One common approach involves the condensation of 4-methylbenzoyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 1H-Pyrrole, 1-(4-methylbenzoyl)- often involves large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or iodine in chloroform.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: 1-(4-methylbenzoyl)-1H-pyrrol-2-ol.
Substitution: 2-bromo-1-(4-methylbenzoyl)-1H-pyrrole.
Scientific Research Applications
1H-Pyrrole, 1-(4-methylbenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(4-methylbenzoyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 1-(4-chlorobenzoyl)-
- 1H-Pyrrole, 1-(4-fluorobenzoyl)-
- 1H-Pyrrole, 1-(4-bromobenzoyl)-
Uniqueness
1H-Pyrrole, 1-(4-methylbenzoyl)- is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds like 1H-Pyrrole, 1-(4-chlorobenzoyl)-, which has a chlorine atom instead of a methyl group, affecting its reactivity and biological activity .
Properties
CAS No. |
70971-70-9 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(4-methylphenyl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)12(14)13-8-2-3-9-13/h2-9H,1H3 |
InChI Key |
SLYBRBKRTRHGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC=C2 |
Origin of Product |
United States |
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